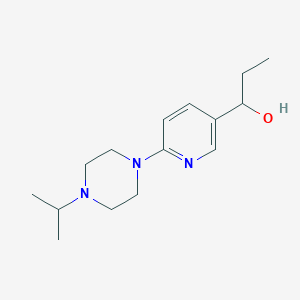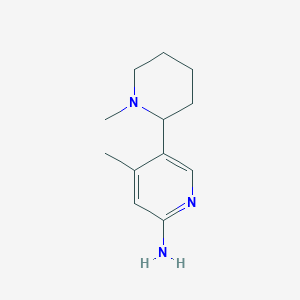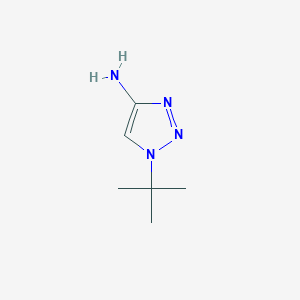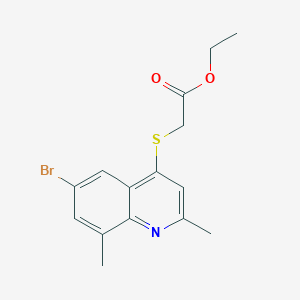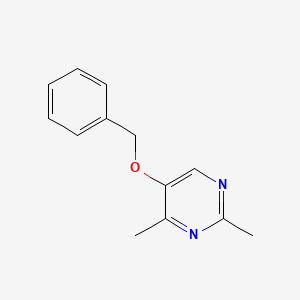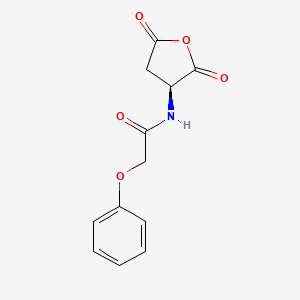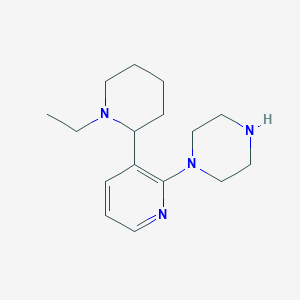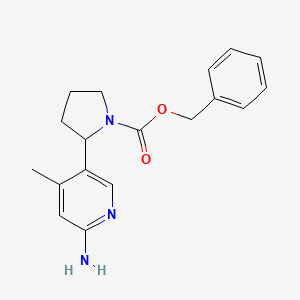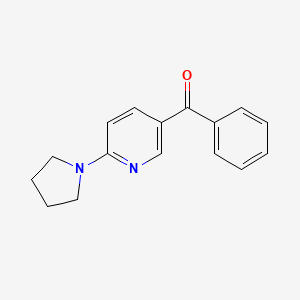
Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone is a compound that features a pyrrolidine ring attached to a pyridine ring, with a phenyl group linked to the methanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone typically involves the formation of the pyrrolidine and pyridine rings followed by their coupling. One common method involves the reaction of 6-chloropyridine-3-carbaldehyde with pyrrolidine in the presence of a base to form the pyrrolidinyl-pyridine intermediate. This intermediate is then reacted with phenylmagnesium bromide to introduce the phenyl group, followed by oxidation to form the methanone moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of automated systems for precise control of reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone involves its interaction with specific molecular targets. The pyrrolidine ring can interact with protein receptors, potentially modulating their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
- Phenyl(6-(pyrrolidin-1-yl)pyridin-2-yl)methanone
- Phenyl(6-(pyrrolidin-1-yl)pyridin-4-yl)methanone
- Phenyl(6-(pyrrolidin-1-yl)pyrimidin-3-yl)methanone
Comparison: Phenyl(6-(pyrrolidin-1-yl)pyridin-3-yl)methanone is unique due to the position of the pyrrolidine ring on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methanone group also adds to its distinct properties compared to similar compounds .
Eigenschaften
Molekularformel |
C16H16N2O |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
phenyl-(6-pyrrolidin-1-ylpyridin-3-yl)methanone |
InChI |
InChI=1S/C16H16N2O/c19-16(13-6-2-1-3-7-13)14-8-9-15(17-12-14)18-10-4-5-11-18/h1-3,6-9,12H,4-5,10-11H2 |
InChI-Schlüssel |
HZZZHBDNKAUUNQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=NC=C(C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


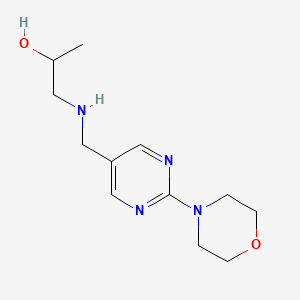
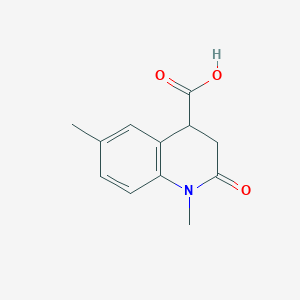
![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
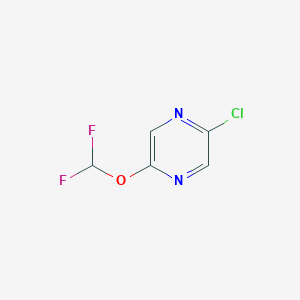
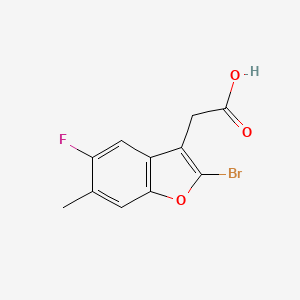
![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
